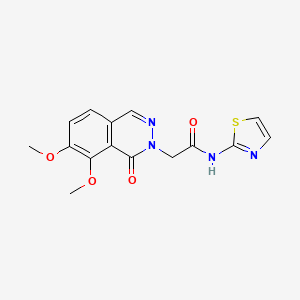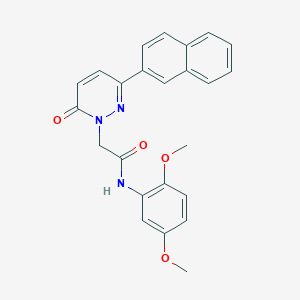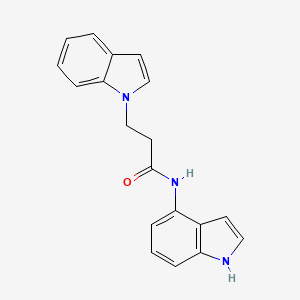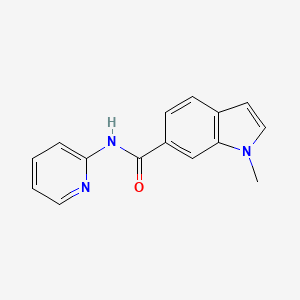
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Thiazole Moiety: The thiazole ring can be introduced through a condensation reaction with a thiazole-containing reagent.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions may target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield hydroxylated derivatives, while reduction of the carbonyl group could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving phthalazinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to the observed biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.
Thiazole-Containing Compounds: Molecules that contain the thiazole ring but differ in other structural aspects.
Uniqueness
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(thiazol-2-yl)acetamide is unique due to the specific combination of the phthalazinone core, methoxy groups, thiazole ring, and acetamide linkage. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H14N4O4S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O4S/c1-22-10-4-3-9-7-17-19(14(21)12(9)13(10)23-2)8-11(20)18-15-16-5-6-24-15/h3-7H,8H2,1-2H3,(H,16,18,20) |
Clave InChI |
VBBXMRMAALTCAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NC=CS3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10991465.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B10991468.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10991476.png)

![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide](/img/structure/B10991497.png)

![1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide](/img/structure/B10991512.png)
![1-(4-Chlorophenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10991520.png)
![1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B10991528.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide](/img/structure/B10991547.png)
![N-(2-{[3-(4-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10991549.png)

![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991556.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10991558.png)
